molecular formula C16H13FN2O2 B2861046 N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-19-3

N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2861046
CAS No.: 941969-19-3
M. Wt: 284.29
InChI Key: SYFZTFDWOYWWCV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furo[3,2-b]pyridine core structure, which is a fused bicyclic system containing both furan and pyridine rings. The compound is characterized by the presence of a 4-fluorobenzyl group and a carboxamide functional group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furo[3,2-b]pyridine Core:

    Introduction of the 4-Fluorobenzyl Group:

    Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

  • Oxidation of the methyl group can yield alcohols or carboxylic acids.
  • Reduction of the carboxamide group can produce amines.
  • Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
  • It serves as a precursor for the development of novel materials with specific electronic or optical properties.

Biology:

  • N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • It is used in the design of bioactive molecules for drug discovery and development.

Medicine:

  • The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
  • It serves as a lead compound for the development of new pharmaceuticals.

Industry:

  • The compound is utilized in the production of specialty chemicals and advanced materials.
  • It is employed in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
  • N-(4-methylbenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
  • N-(4-bromobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Comparison:

  • The presence of different substituents on the benzyl group (e.g., fluorine, chlorine, methyl, bromine) can significantly influence the compound’s chemical and biological properties.
  • N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to certain molecular targets.
  • The compound’s specific structure and functional groups contribute to its distinct reactivity and potential applications compared to its analogues.

Biological Activity

N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a furo[3,2-b]pyridine core structure, which is known for its diverse biological properties. The presence of the 4-fluorobenzyl group may enhance its interaction with biological targets.

Research indicates that this compound acts as a modulator of cannabinoid receptors. Specifically, it has been identified as a cannabinoid-1 receptor (CB1) modulator, which plays a crucial role in various physiological processes including pain modulation, appetite regulation, and neuroprotection .

1. Cannabinoid Receptor Modulation

The compound has been shown to exhibit selective binding affinity for CB1 receptors. Studies suggest that it may function as an antagonist or inverse agonist depending on the cellular context. This duality can be beneficial in treating conditions such as obesity and metabolic disorders by inhibiting the appetite-stimulating effects of endocannabinoids .

2. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways related to cell survival .

3. Neuroprotective Effects

Preliminary research indicates neuroprotective properties attributed to the compound. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Cannabinoid Receptor Modulation

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in food intake and body weight over a four-week period. This effect was correlated with decreased levels of circulating endocannabinoids, suggesting effective modulation of the CB1 receptor pathway .

Case Study 2: Anticancer Activity

In a series of experiments involving human cancer cell lines (e.g., breast and prostate cancer), treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis among treated cells compared to controls, highlighting its potential as an anticancer agent .

Data Tables

Biological ActivityMechanismReference
CB1 Receptor ModulationAntagonist/Invers agonist
Anticancer ActivityInduces apoptosis
Neuroprotective EffectsReduces oxidative stress

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-10-2-7-14-13(19-10)8-15(21-14)16(20)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFZTFDWOYWWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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